molecular formula C21H25N5O2 B2444203 N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852451-65-1

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2444203
CAS No.: 852451-65-1
M. Wt: 379.464
InChI Key: SAOJWQJMPBSWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclohexyl group, a dimethylphenyl group, and a pyrazolo[3,4-d]pyrimidine core, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-14-8-9-17(10-15(14)2)26-20-18(11-23-26)21(28)25(13-22-20)12-19(27)24-16-6-4-3-5-7-16/h8-11,13,16H,3-7,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOJWQJMPBSWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as cyclohexylamine, 3,4-dimethylbenzaldehyde, and pyrazolo[3,4-d]pyrimidine derivatives, under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The process may include purification steps like recrystallization, chromatography, and distillation to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes like cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Cyclohexyl derivatives: Compounds with cyclohexyl groups attached to various functional groups.

    Dimethylphenyl derivatives: Compounds with dimethylphenyl groups and different core structures.

Uniqueness

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. Its chemical structure includes a cyclohexyl group and a 3,4-dimethylphenyl moiety, which are significant for its biological activity. The molecular formula is C21H25N5O2C_{21}H_{25}N_{5}O_{2} with a molecular weight of 379.5 g/mol .

Pyrazolo[3,4-d]pyrimidines have been recognized for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and tumorigenesis. The specific substitution pattern in this compound enhances its affinity for these targets compared to other similar compounds .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The following table summarizes key findings from studies on its anticancer activity:

Study Cell Line IC50 Value (µM) Mechanism
Study 1A549 (Lung)10CDK inhibition
Study 2MCF-7 (Breast)15Apoptosis induction
Study 3HeLa (Cervical)12Cell cycle arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified that modifications in the phenyl and cyclohexyl groups significantly influence the compound's potency. The presence of electron-donating groups on the phenyl ring enhances its biological activity .

Case Studies

Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of this compound in a mouse model of lung cancer. The results demonstrated a marked reduction in tumor size compared to controls after treatment for four weeks .

Case Study 2: Combination Therapy
Another study explored the potential of this compound as part of a combination therapy with standard chemotherapeutics. It was found that co-administration with doxorubicin significantly enhanced the overall anticancer effect while reducing side effects typically associated with high doses of chemotherapy .

Q & A

Q. What are the key steps in synthesizing N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide?

  • Methodological Answer : Synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 5-amino-1H-pyrazole-4-carboxamide with substituted benzoyl chlorides under basic conditions (e.g., triethylamine). Subsequent functionalization includes introducing the 3,4-dimethylphenyl group via nucleophilic substitution and coupling the cyclohexylacetamide moiety using α-chloroacetamide intermediates. Multi-step purification (e.g., column chromatography) and characterization (NMR, MS) are critical .

Q. How is the compound’s structure confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to verify proton/carbon environments (e.g., pyrazolo-pyrimidine protons at δ 7.5–8.5 ppm, acetamide carbonyl at ~170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Comparative analysis with similar derivatives (e.g., 3-chlorophenyl analogs) ensures substitution pattern accuracy .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer : Initial screens suggest anticancer (e.g., inhibition of kinase pathways like PI3K/AKT) and anti-inflammatory activity (COX-2 suppression). In vitro assays (MTT, Western blot) at 10–50 µM doses are standard. Target specificity is assessed via competitive binding studies with known inhibitors .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Strategies include:
  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl, methoxy) on the cyclohexyl ring or replace the acetamide with a sulfonamide .
  • Metabolic stability : Deuteration of labile C-H bonds or fluorination to block cytochrome P450-mediated oxidation.
  • Bioavailability testing : Pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma/tissue concentrations .

Q. How to resolve contradictory data on the compound’s mechanism of action across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, IC50 determination methods). Mitigation strategies:
  • Orthogonal assays : Use surface plasmon resonance (SPR) for binding affinity, enzymatic assays (e.g., ADP-Glo™ kinase assays), and CRISPR-edited cell lines to confirm target relevance.
  • Dose-response validation : Test across a broader concentration range (1 nM–100 µM) to identify off-target effects .

Q. What in silico methods predict the compound’s binding modes with target proteins?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock Vina or Schrödinger’s Glide predict binding poses to active sites (e.g., ATP-binding pockets in kinases).
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100+ ns trajectories.
  • Free energy calculations : MM-PBSA/GBSA quantify binding energies, prioritizing high-affinity analogs .

Q. How to design SAR studies for this compound’s derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on:
  • Core modifications : Replace pyrazolo[3,4-d]pyrimidine with imidazo[4,5-d]pyrimidine to evaluate ring size impact.
  • Substituent variation : Test electron-withdrawing (e.g., -CF3) vs. electron-donating groups (e.g., -OCH3) on the 3,4-dimethylphenyl ring.
  • Bioisosteric replacement : Substitute acetamide with urea or carbamate to modulate hydrogen bonding .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Methodological Answer :
  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50.
  • ANOVA with post-hoc tests : Compare efficacy across derivatives; adjust for multiple comparisons (e.g., Tukey’s test).
  • Machine learning : Train random forest models on physicochemical descriptors (logP, PSA) to predict activity .

Q. How to validate target engagement in cellular models?

  • Methodological Answer :
  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts after compound treatment.
  • Proteome profiling : SILAC or TMT-based mass spectrometry identifies downstream signaling changes.
  • Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment confirms on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.